Ammonium cerous sulfate

CAS No.: 21995-38-0

Cat. No.: VC8495306

Molecular Formula: CeH4NO8S2

Molecular Weight: 350.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21995-38-0 |

|---|---|

| Molecular Formula | CeH4NO8S2 |

| Molecular Weight | 350.28 g/mol |

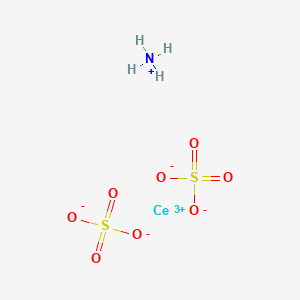

| IUPAC Name | azanium;cerium(3+);disulfate |

| Standard InChI | InChI=1S/Ce.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 |

| Standard InChI Key | PGJHGXFYDZHMAV-UHFFFAOYSA-K |

| SMILES | [NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3] |

| Canonical SMILES | [NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3] |

Introduction

Chemical Composition and Structural Features

Molecular Formula and Stoichiometry

Ammonium ceric(IV) sulfate is a hydrated double salt comprising cerium(IV) cations , ammonium ions , and sulfate anions . Its molecular formula, , corresponds to a molar mass of 632.55 g/mol . Crystallographic analyses reveal an intricate anionic structure: the compound contains the anion, where two cerium atoms are each coordinated by nine oxygen atoms from sulfate groups, forming a distorted tricapped trigonal prism . This structural complexity justifies the alternative formulation .

Physical Properties

The compound manifests as an orange crystalline solid with high solubility in water and dilute sulfuric acid. Key physical properties include:

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 130°C (lit.) | |

| Density | 800 kg/m³ | |

| Solubility | Soluble in water, , and -MeCN mixtures | |

| pH (100 g/L solution) | 1.2 at 20°C |

Synthesis and Industrial Production

Preparation Methods

Ammonium ceric(IV) sulfate is typically synthesized by reacting cerium(IV) oxide with concentrated sulfuric acid and ammonium sulfate under controlled conditions. The reaction proceeds via:

The product crystallizes as a dihydrate, , which is isolated by filtration and purified through recrystallization .

Industrial-Scale Manufacturing

Industrial production prioritizes cost-effective precursors like cerium carbonate or cerium hydroxide. Process optimization focuses on minimizing nitrate byproducts, a common issue with cerium(IV) ammonium nitrate (CAN), by substituting sulfate ligands .

Reactivity and Mechanistic Insights

Oxidation of Aromatic Hydrocarbons

Ammonium ceric(IV) sulfate excels in oxidizing polycyclic aromatic hydrocarbons to quinones. For example, naphthalene undergoes oxidation in a -MeCN medium to yield 1,4-naphthoquinone with >90% efficiency, avoiding nitrate ester side products common with CAN :

Baeyer-Villiger Oxidations

The compound facilitates regioselective Baeyer-Villiger oxidations of ketones to lactones or esters. Its sulfate ligands stabilize transition states, enhancing selectivity compared to nitrate-based oxidants .

Applications in Organic Synthesis

Oxidative Aromatization

Ammonium ceric(IV) sulfate enables the aromatization of Hantzsch dihydropyridines to pyridines, a key step in synthesizing pharmaceuticals like nifedipine .

Deprotection of Ethers

The reagent cleaves methyl ethers under mild conditions, offering an alternative to harsh methods employing or .

Comparative Analysis with Cerium(IV) Ammonium Nitrate (CAN)

| Parameter | Ammonium Ceric(IV) Sulfate | CAN |

|---|---|---|

| Oxidizing Strength | +1.44V (vs SHE) | +1.61V (vs SHE) |

| Byproduct Formation | Minimal sulfate esters | Nitrate esters prevalent |

| Solubility | High in | High in |

| Cost Efficiency | Moderate | Higher due to nitrate ligands |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume